3-Formylrifamycin SV
3-Formylrifamycin SV
3-formyl Rifamycin is an intermediate of rifampicin that has been used to develop several rifamycin derivatives with antibiotic activity that targets RNA synthesis.
Brand Name:
Vulcanchem
CAS No.:
13292-22-3
VCID:
VC20785079
InChI:
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16?,18?,19?,20?,24?,29?,30?,34?,38-/m0/s1
SMILES:
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Molecular Formula:
C38H47NO13
Molecular Weight:
725.8 g/mol
3-Formylrifamycin SV
CAS No.: 13292-22-3
Cat. No.: VC20785079
Molecular Formula: C38H47NO13
Molecular Weight: 725.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-formyl Rifamycin is an intermediate of rifampicin that has been used to develop several rifamycin derivatives with antibiotic activity that targets RNA synthesis. |
|---|---|
| CAS No. | 13292-22-3 |
| Molecular Formula | C38H47NO13 |
| Molecular Weight | 725.8 g/mol |
| IUPAC Name | [(7S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
| Standard InChI | InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16?,18?,19?,20?,24?,29?,30?,34?,38-/m0/s1 |
| Standard InChI Key | BBNQHOMJRFAQBN-UDHSOIFNSA-N |
| Isomeric SMILES | CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
| SMILES | CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
| Canonical SMILES | CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
| Appearance | Assay:≥95%A crystalline solid |
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